molecular formula C22H22Cl2N4O2S2 B2739348 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1327586-35-5

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No. B2739348
CAS RN: 1327586-35-5
M. Wt: 509.46
InChI Key: XRVJFQSWHKOYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C22H22Cl2N4O2S2 and its molecular weight is 509.46. The purity is usually 95%.
BenchChem offers high-quality N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar structural frameworks, aiming to explore their potential as anti-inflammatory, analgesic, and antimicrobial agents. For instance, novel compounds with anti-inflammatory and analgesic activities have been synthesized from precursors like visnagenone and khellinone, suggesting that derivatives of similar complex structures, including N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride, may possess significant pharmacological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Applications in Drug Design

The compound's structure, which incorporates thiazole and morpholine rings, suggests its potential utility in designing drugs targeting specific receptors or enzymes. For instance, compounds containing morpholine and thiazole structures have been evaluated for their anti-anoxic activities, revealing the importance of the spatial arrangement and electronic properties of these moieties in medicinal chemistry (Ohkubo, Kuno, Nakanishi, & Takasugi, 1995).

Antimicrobial Activity

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties, showing potential against various bacterial and fungal strains. This indicates that N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride could also be explored for its antimicrobial efficacy, contributing to the development of new antibacterial and antifungal agents (Desai, Dodiya, & Shihora, 2011).

Pharmacological Activities

Exploring the pharmacological activities of compounds with similar structures has led to the identification of potential therapeutic agents. For instance, the design and synthesis of new triazole derivatives containing a morpholine moiety as antimicrobial agents have been reported, highlighting the versatility of these chemical frameworks in drug discovery (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S2.ClH/c1-14-12-15(23)13-18-19(14)25-22(31-18)27(7-6-26-8-10-29-11-9-26)21(28)20-24-16-4-2-3-5-17(16)30-20;/h2-5,12-13H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVJFQSWHKOYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.